1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol
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Overview
Description
1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is an aromatic organic compound with a benzene-fused oxazole ring structure
Preparation Methods
The synthesis of 1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. One common method involves the use of FeCl3-catalyzed aerobic oxidation reactions. For instance, 2-aminophenol can react with 1-formyl-o-carborane in the presence of toluene at 110°C for 24 hours to yield the desired benzoxazole derivative .
Chemical Reactions Analysis
1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol has several scientific research applications:
Medicinal Chemistry: Benzoxazole derivatives are known for their wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antihistamine effects.
Industrial Applications: These compounds are used as intermediates in the synthesis of various bioactive molecules and as optical brighteners in laundry detergents.
Mechanism of Action
The mechanism of action of 1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives can inhibit the activity of certain enzymes or receptors, leading to their pharmacological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol can be compared with other similar compounds, such as:
Benzimidazole: An analog with the oxygen replaced by a nitrogen.
Benzothiazole: An analog with the oxygen replaced by a sulfur.
Benzofuran: An analog without the nitrogen atom.
These compounds share similar structural features but differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
65476-09-7 |
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Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1-(1,2-benzoxazol-3-yloxy)-3-(tert-butylamino)propan-2-ol |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)15-8-10(17)9-18-13-11-6-4-5-7-12(11)19-16-13/h4-7,10,15,17H,8-9H2,1-3H3 |
InChI Key |
XXYUSUGXFUPTDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=NOC2=CC=CC=C21)O |
Origin of Product |
United States |
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